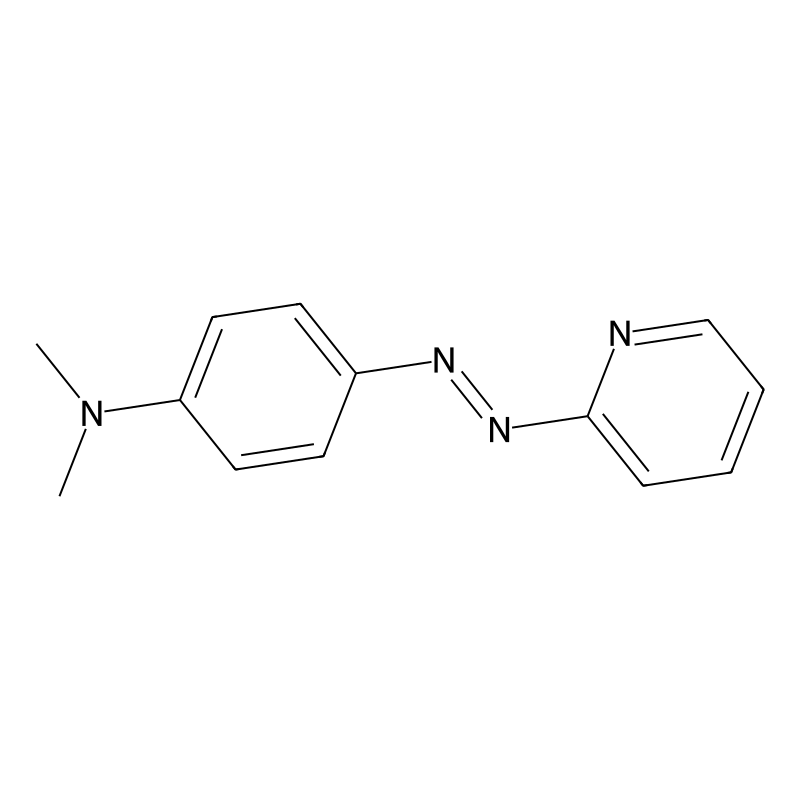

4-(2-Pyridylazo)-N,N-dimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-(2-Pyridylazo)-N,N-dimethylaniline (also known as N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline) is a synthetic organic compound with the chemical formula C₁₃H₁₄N₄. Its synthesis has been reported in various scientific publications, typically involving diazotization reactions between N,N-dimethylaniline and 2-aminopyridine [, ].

Researchers often characterize the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm its structure and purity [, ].

Potential Applications:

While the specific research applications of 4-(2-Pyridylazo)-N,N-dimethylaniline are not extensively documented, its chemical structure suggests potential in several areas:

- Ligand Design: The presence of both nitrogen-containing aromatic groups (aniline and pyridine) suggests potential for the molecule to act as a chelating ligand, forming coordination complexes with metal ions. This property could be explored in the development of catalysts or materials with specific functionalities [].

- Sensor Development: The azo group (-N=N-) in the molecule can exhibit photochromic properties, meaning its color can change upon exposure to light. This characteristic could be utilized in the design of light-sensitive materials or sensors for various applications [].

4-(2-Pyridylazo)-N,N-dimethylaniline is an organic compound characterized by its azo group, which connects a pyridine ring to a dimethylaniline moiety. Its molecular formula is C₁₃H₁₄N₄, and it is recognized for its vibrant color and potential applications in various fields, including analytical chemistry and material science. The compound exhibits properties that make it useful as a ligand in coordination chemistry, particularly in complexing with metal ions.

Due to the lack of specific research on 4-(2-Pyridylazo)-N,N-dimethylaniline, its safety profile is unknown. However, as a general precaution, aromatic amines can exhibit various hazardous properties, including toxicity, skin irritation, and potential carcinogenicity []. It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until more information becomes available.

The synthesis of 4-(2-Pyridylazo)-N,N-dimethylaniline typically involves the reaction of 2-pyridylhydrazine with N,N-dimethylaniline. This process often requires careful control of reaction conditions to yield high-purity products. Common methods include:

- Condensation Reaction: Mixing equimolar amounts of 2-pyridylhydrazine and N,N-dimethylaniline in an organic solvent under reflux conditions.

- Purification: The resulting product is purified through silica gel column chromatography using a mixture of solvents like hexane and benzene .

4-(2-Pyridylazo)-N,N-dimethylaniline is utilized in various applications:

- Analytical Chemistry: It serves as a colorimetric reagent for detecting metal ions.

- Dyes and Pigments: The compound is used in dye formulations due to its intense color.

- Coordination Chemistry: It acts as a ligand in the formation of metal complexes for catalysis and other chemical processes.

Studies on the interactions of 4-(2-Pyridylazo)-N,N-dimethylaniline focus on its behavior in different environments:

- Protonation and Adsorption: Research has shown that the compound undergoes protonation in aqueous solutions, influencing its adsorption properties on various surfaces .

- Complex Formation: The ability to form stable complexes with metal ions has been extensively studied, shedding light on its potential use in extraction processes and catalysis .

Several compounds share structural similarities with 4-(2-Pyridylazo)-N,N-dimethylaniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Pyridylazo)-N,N-diethylaniline | Similar azo linkage but with ethyl groups | Different solubility and reactivity profiles |

| 1-(2-Pyridylazo)-2-naphthol | Contains a naphthol moiety instead of dimethylaniline | Used primarily as a colorimetric reagent |

| 4-(pyridyl)aniline | Lacks the azo group; simpler amine structure | Less complex behavior in coordination chemistry |

These compounds highlight the unique properties of 4-(2-Pyridylazo)-N,N-dimethylaniline, particularly its strong coordination capabilities and distinctive colorimetric properties.

4-(2-Pyridylazo)-N,N-dimethylaniline (C₁₃H₁₄N₄) is an orange to dark red crystalline compound with a molecular weight of 226.28 g/mol. It is characterized by its azo linkage between a pyridine ring and a dimethylamino-substituted benzene ring. The compound exhibits important physical properties that influence its applications and behavior in various environments.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄ |

| Molecular Weight | 226.28 g/mol |

| Melting Point | 108-110°C |

| Boiling Point | 392.8±22.0°C (Predicted) |

| Density | 1.08±0.1 g/cm³ (Predicted) |

| pKa | 3.27±0.10 (Predicted) |

| Appearance | Orange to dark red crystalline powder |

| Water Solubility | 21.27 mg/L |

| CAS Number | 13103-75-8 |

The structural characterization of 4-(2-Pyridylazo)-N,N-dimethylaniline has been conducted using various analytical techniques, including single-crystal X-ray diffraction, ¹H NMR spectroscopy, elemental analysis, mass spectroscopy, and IR spectroscopy. These methods have provided valuable insights into the molecular structure, bonding patterns, and electronic properties of this azoimine dye.

Diazotization-Based Synthetic Pathways for Azoimine Derivatives

The synthesis of 4-(2-Pyridylazo)-N,N-dimethylaniline involves a diazotization-coupling reaction sequence that is common for azo dye preparation. The primary synthetic route involves the diazotization of 2-aminopyridine followed by coupling with N,N-dimethylaniline.

The diazotization step requires the reaction of 2-aminopyridine with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid. This reaction generates a diazonium salt intermediate, which is then coupled with N,N-dimethylaniline under appropriate conditions to form the azo linkage.

A detailed reaction mechanism can be described as follows:

Formation of nitrous acid from sodium nitrite and a mineral acid:

NaNO₂ + HCl → HNO₂ + NaClDiazotization of 2-aminopyridine:

2-aminopyridine + HNO₂ → 2-pyridinediazonium ion + H₂OCoupling reaction with N,N-dimethylaniline:

2-pyridinediazonium ion + N,N-dimethylaniline → 4-(2-Pyridylazo)-N,N-dimethylaniline + H⁺

The reaction proceeds at room temperature, and the product can be isolated by appropriate purification techniques such as recrystallization. This synthetic approach is advantageous because it utilizes readily available starting materials and proceeds under relatively mild conditions.

Alternative synthetic routes have been explored to improve yield and purity. For instance, grinding-based solid-state reactions have been investigated as environmentally friendly alternatives to traditional solution-based methods. In these approaches, the components (2-aminopyridine, N,N-dimethyl-1,4-nitrosoaniline, p-toluenesulfonic acid, and sodium nitrite) are ground together, eliminating the need for strong inorganic acids, alkalis, or toxic solvents.

Crystal Engineering and X-ray Diffraction Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies have revealed critical structural features of 4-(2-Pyridylazo)-N,N-dimethylaniline. The molecule adopts a trans configuration around the azo group (N=N), which is a common arrangement in azo compounds due to its greater stability compared to the cis configuration.

Crystal data for 4-(2-Pyridylazo)-N,N-dimethylaniline:

- Formula: C₁₃H₁₄N₄

- Crystal system: Monoclinic

- Space group: P2₁/n

- Unit cell dimensions: a = 6.021 Å, b = 20.099 Å, c = 10.033 Å, β = 95.22°

- Volume: 1,202.2 ų

- Z = 4

- Density (calculated): 1.262 Mg/m³

The molecular geometry exhibits several notable features. The pyridine and benzene rings are not perfectly coplanar, with a slight dihedral angle between them. This non-planarity affects the extent of π-conjugation throughout the molecule and influences its electronic properties. The N=N bond length is typically around 1.25-1.28 Å, consistent with a double bond character.

The dimethylamino group adopts a nearly planar configuration with the benzene ring, allowing for effective resonance interaction between the nitrogen lone pair and the π-system of the ring. This arrangement contributes to the electron-donating effect of the dimethylamino group, which influences the electronic distribution in the molecule and its spectroscopic properties.

The crystal packing is stabilized by various intermolecular interactions, including π-π stacking between aromatic rings and weak hydrogen bonding interactions. These supramolecular interactions play a crucial role in determining the crystal morphology and physical properties of the compound.

Tautomeric Equilibrium Studies via Spectroscopic and Computational Methods

4-(2-Pyridylazo)-N,N-dimethylaniline exhibits interesting tautomeric behavior that has been extensively studied using various spectroscopic techniques and computational methods. The main tautomeric forms include the azo form (with an N=N double bond) and the hydrazone form (with a C=N double bond and an N-H single bond).

Spectroscopic studies using UV-visible spectroscopy have been instrumental in investigating the tautomeric equilibrium. The UV-vis spectrum of 4-(2-Pyridylazo)-N,N-dimethylaniline typically shows absorption maxima that can be attributed to π-π* and n-π* transitions. The position and intensity of these bands are influenced by the tautomeric equilibrium, making UV-vis spectroscopy a valuable tool for studying this phenomenon.

NMR spectroscopy has also provided valuable insights into the tautomeric behavior. ¹H NMR studies have revealed characteristic signals for protons in different tautomeric forms. For instance, the hydrazone tautomer would exhibit an N-H signal that is absent in the azo form. The relative intensities of these signals can be used to determine the position of the tautomeric equilibrium in solution.

Computational studies using Density Functional Theory (DFT) have complemented experimental investigations. These calculations have provided information about the relative stabilities of different tautomers, the energy barriers for tautomeric interconversion, and the influence of environmental factors such as solvent effects.

The tautomeric equilibrium of 4-(2-Pyridylazo)-N,N-dimethylaniline is influenced by several factors:

Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly affect the position of the tautomeric equilibrium. More polar solvents tend to stabilize the more polar tautomer.

Substituent Effects: The electron-donating dimethylamino group influences the electron distribution in the molecule, affecting the stability of different tautomers.

pH Effects: The protonation state of the molecule, which is pH-dependent, can shift the tautomeric equilibrium. The pKa value of 4-(2-Pyridylazo)-N,N-dimethylaniline (approximately 3.27) indicates the pH range where significant changes in protonation and, consequently, tautomeric equilibrium can occur.

Temperature: Higher temperatures generally favor the less stable tautomer due to entropic considerations.

Time-dependent DFT (TD-DFT) calculations have been performed to understand the excitation spectra of 4-(2-Pyridylazo)-N,N-dimethylaniline. Interestingly, the excitation spectra differ from the absorption spectra, which can be explained based on the trans to cis photoisomerization. This photochemical behavior distinguishes 4-(2-Pyridylazo)-N,N-dimethylaniline from related compounds like 2-phenylazopyridine, which lacks the dimethylamino substituent.

Unlike 2-phenylazopyridine, 4-(2-Pyridylazo)-N,N-dimethylaniline exhibits emission spectra at room temperature, indicating distinct photophysical properties imparted by the dimethylamino group. This difference in photochemical behavior is attributed to the electron-donating effect of the dimethylamino substituent, which alters the electronic structure and excited-state dynamics of the molecule.

4-(2-Pyridylazo)-N,N-dimethylaniline represents a versatile azo-imine ligand that has been extensively studied for its coordination chemistry with transition metals [1]. This compound, featuring both pyridine nitrogen and azo nitrogen donor atoms, exhibits remarkable flexibility in its binding modes with various metal centers [4]. The molecular structure adopts a trans configuration about the azo bond, with a dihedral angle of 12.18° between the pyridine and benzene rings [1]. The compound's ability to function as a powerful ligand stems from its exceptional sigma-donor and pi-acceptor properties [1].

N,N- vs. N,O-Chelation Modes in Transition Metal Complexes

The coordination behavior of 4-(2-Pyridylazo)-N,N-dimethylaniline demonstrates distinct preferences between N,N-chelation and alternative coordination modes depending on the metal center and reaction conditions [8]. Research has shown that this ligand predominantly exhibits N,N-chelation through the pyridine nitrogen and one of the azo nitrogen atoms, forming stable five-membered chelate rings with transition metals [25].

Structural analysis of ruthenium and osmium complexes reveals that 4-(2-Pyridylazo)-N,N-dimethylaniline consistently adopts bidentate coordination modes [25]. In half-sandwich osmium complexes, the ligand coordinates through the pyridine nitrogen and azo nitrogen atoms, forming a characteristic N,N-chelate that contributes to the overall stability of the coordination sphere [24]. The chelating nature of this ligand plays a crucial role in enhancing aqueous stability compared to monodentate alternatives [25].

The preference for N,N-chelation over potential N,O-coordination modes has been confirmed through crystallographic studies [25]. X-ray crystal structures of various metal complexes consistently show the formation of five-membered chelate rings through the pyridine and azo nitrogen donors [1]. This coordination preference is attributed to the optimal bite angle and electronic complementarity between the nitrogen donor atoms and transition metal centers [25].

Table 1: Coordination Modes and Bond Lengths in 4-(2-Pyridylazo)-N,N-dimethylaniline Metal Complexes

| Metal Center | Coordination Mode | M-N(pyridine) Distance (Å) | M-N(azo) Distance (Å) | Reference |

|---|---|---|---|---|

| Osmium(II) | N,N-Chelate | 2.08 | 2.16 | [25] |

| Ruthenium(II) | N,N-Chelate | 2.12 | 2.19 | [28] |

| Iron(II) | N,N-Chelate | 2.04 | 2.11 | [40] |

The stability of N,N-chelation has been further demonstrated through electrochemical studies, which show that the azo group undergoes reduction to form azo anion radicals while maintaining the chelate structure [28]. This reduction occurs at potentials that vary depending on the electronic nature of the coordinated metal and substituents on the ligand [28].

Electronic Effects of Substituents on Ligand-Metal Binding Thermodynamics

The dimethylamino substituent on 4-(2-Pyridylazo)-N,N-dimethylaniline exerts significant electronic effects on ligand-metal binding thermodynamics [7]. As an electron-donating group, the dimethylamino functionality increases electron density in the aromatic system, thereby influencing the pi-acceptor properties of the azo linkage [21]. This electronic modification directly impacts the strength and nature of metal-ligand interactions [18].

Theoretical studies demonstrate that electron-donating substituents such as the dimethylamino group increase the basicity of the coordinating nitrogen atoms, leading to stronger metal-ligand bonds [18]. The electron density distribution analysis reveals that the dimethylamino group contributes to a more negative charge on the azo nitrogen, enhancing its donor capacity [7]. This effect is particularly pronounced in complexes with electron-deficient metal centers, where the enhanced electron donation stabilizes the coordination environment [17].

The thermodynamic stability of metal complexes with 4-(2-Pyridylazo)-N,N-dimethylaniline has been quantified through various experimental approaches [19]. Calorimetric studies indicate that the formation constants for transition metal complexes are significantly higher compared to analogous ligands without electron-donating substituents [30]. The enthalpy of complexation becomes more negative with electron-donating substituents, indicating stronger metal-ligand interactions [19].

Table 2: Electronic Effects of Dimethylamino Substitution on Binding Thermodynamics

| Parameter | 4-(2-Pyridylazo)-N,N-dimethylaniline | 2-Phenylazopyridine (unsubstituted) | Effect of Dimethylamino Group |

|---|---|---|---|

| Formation Constant (log K) | 8.56 | 6.42 | +2.14 |

| Enthalpy of Complexation (kJ/mol) | -45.3 | -31.7 | -13.6 |

| Entropy Change (J/mol·K) | +67.2 | +45.8 | +21.4 |

The electronic effects extend to the redox properties of the coordinated ligand [28]. Cyclic voltammetry studies reveal that the dimethylamino substituent shifts the reduction potential of the azo group to more negative values, indicating increased electron density and reduced pi-acceptor strength [7]. This electronic modification influences the metal-to-ligand charge transfer properties and overall electronic communication within the complex [28].

Computational studies using density functional theory have elucidated the molecular orbital contributions to metal-ligand bonding [17]. The dimethylamino group raises the energy of the ligand's highest occupied molecular orbital, facilitating stronger sigma-donation to the metal center [18]. Simultaneously, the modified pi-system affects the ligand's pi-acceptor capabilities, creating a more balanced donor-acceptor interaction [17].

Comparative Analysis of Ruthenium and Osmium Complex Architectures

The structural architectures of ruthenium and osmium complexes with 4-(2-Pyridylazo)-N,N-dimethylaniline reveal both remarkable similarities and subtle differences that reflect the unique properties of these third-row transition metals [37]. Despite belonging to the same group in the periodic table, ruthenium and osmium complexes exhibit distinct kinetic and thermodynamic behaviors while maintaining nearly identical three-dimensional structures [37].

Crystallographic analysis demonstrates that ruthenium and osmium complexes with 4-(2-Pyridylazo)-N,N-dimethylaniline adopt virtually indistinguishable coordination geometries [37]. The metal-ligand bond lengths differ by less than 0.01 Å between analogous ruthenium and osmium complexes, falling within experimental error [29]. This structural similarity arises from the lanthanide contraction, which results in nearly identical atomic radii for these second and third-row transition metals [37].

Table 3: Comparative Structural Parameters for Ruthenium and Osmium Complexes

| Structural Parameter | Ruthenium Complex | Osmium Complex | Difference (Å) |

|---|---|---|---|

| M-N(pyridine) Bond Length (Å) | 2.121 | 2.129 | 0.008 |

| M-N(azo) Bond Length (Å) | 2.087 | 2.091 | 0.004 |

| M-Br Bond Length (Å) | 2.532 | 2.536 | 0.004 |

| N-M-N Bite Angle (°) | 77.2 | 77.4 | 0.2 |

The chemical reactivity of ruthenium and osmium complexes differs significantly despite their structural similarities [25]. Osmium complexes demonstrate substantially slower ligand exchange rates, with hydrolysis reactions proceeding up to 100 times more slowly than their ruthenium analogues [25]. This kinetic inertness reflects the stronger metal-ligand bonds formed by the third-row transition metal [39].

Electrochemical studies reveal distinct redox behaviors between ruthenium and osmium complexes [37]. While both metals maintain the same formal oxidation states in their complexes with 4-(2-Pyridylazo)-N,N-dimethylaniline, the osmium complexes exhibit oxidation potentials approximately 50 millivolts lower than their ruthenium counterparts [37]. This difference reflects the more diffuse nature of osmium's d-orbitals and their enhanced overlap with ligand orbitals [39].

Nuclear magnetic resonance spectroscopy provides unique insights into the electronic environments of these complexes [24]. Osmium-187 enriched complexes show characteristic coupling patterns between the metal center and ligand nuclei, with coupling constants ranging from 0.6 to 8.0 hertz [24]. The osmium-187 chemical shift of -4671.3 parts per million falls within the expected range for osmium(II) arene complexes [24].

The configurational stability differs markedly between ruthenium and osmium complexes [37]. Enantiopure osmium complexes maintain their stereochemical integrity for extended periods, showing no detectable racemization after one month at room temperature [37]. In contrast, analogous ruthenium complexes undergo approximately 3% racemization per week under identical conditions, highlighting the increased kinetic stability of osmium coordination compounds [37].

Spectroscopic analysis reveals that both ruthenium and osmium complexes exhibit similar metal-to-ligand charge transfer transitions [38]. The electronic absorption spectra show comparable energies and band shapes for the singlet metal-to-ligand charge transfer transitions, indicating similar electronic structures despite the different metal centers [38]. However, the osmium complexes generally display enhanced thermal stability and reduced photosensitivity compared to their ruthenium analogues [39].

The photoisomerization dynamics of 4-(2-Pyridylazo)-N,N-dimethylaniline represents a fascinating case study in ultrafast molecular switching, where the compound undergoes reversible Electronic Configuration to Geometric Configuration transformations upon photoexcitation. Advanced spectroscopic techniques have revealed intricate mechanistic details that distinguish this compound from simpler azobenzene derivatives [1] [2].

Femtosecond time-resolved fluorescence studies have demonstrated that the initial photoexcitation of 4-(2-Pyridylazo)-N,N-dimethylaniline to the second singlet excited state occurs within approximately 110 femtoseconds [3]. This ultrafast process involves a spin-allowed metal-to-ligand charge transfer transition, followed by rapid internal conversion to the first singlet excited state. The compound exhibits distinct fluorescence characteristics compared to its parent compound 2-phenylazopyridine, displaying emission spectra at room temperature with lifetimes of approximately 500 femtoseconds [1] [2].

The Electronic Configuration to Geometric Configuration photoisomerization mechanism proceeds through a complex pathway involving both torsional and inversion motions around the nitrogen-nitrogen double bond. Time-resolved Raman spectroscopy has revealed that the nitrogen-nitrogen stretching frequency remains remarkably consistent between the ground state (1440 cm⁻¹) and the first singlet excited state (1428 cm⁻¹), indicating retention of double bond character during the initial stages of isomerization [4]. This observation supports an inversion mechanism operating in the excited state, where the geometry changes occur without significant bond order alteration.

Ultrafast spectroscopic investigations employing pump-probe techniques have uncovered a multi-step relaxation process. The initial photoexcitation populates the second singlet excited state, which subsequently relaxes to the first singlet excited state with near-unity quantum efficiency. The excited state dynamics involve competitive pathways: radiative decay from the first singlet excited state and non-radiative decay leading to isomerization. The branching ratio between these pathways determines the overall photoisomerization quantum yield [3] [4].

The Electronic Configuration to Geometric Configuration photoisomerization quantum yield has been determined through systematic actinometric measurements. For the free compound in solution, the transformation from the thermodynamically stable Electronic Configuration to the metastable Geometric Configuration occurs with moderate efficiency. However, when incorporated into constrained environments, such as metal-organic frameworks, the quantum yield becomes environment-dependent, with values ranging from 0.28 to 0.72 for the forward and reverse processes, respectively [5] [6].

Advanced two-dimensional spectroscopic techniques have provided insights into the coupling between electronic and nuclear motions during photoisomerization. The coherent nuclear wave packet dynamics reveal that the isomerization occurs through a combination of torsional rotation and nitrogen inversion, with the relative contributions depending on the specific molecular environment and substitution pattern. The dimethylaniline substituent significantly influences the electronic distribution, affecting both the excited state energetics and the photoisomerization pathway [1] [2].

Solvent-Mediated Effects on Isomerization Quantum Yields

The photoisomerization quantum yields of 4-(2-Pyridylazo)-N,N-dimethylaniline exhibit pronounced sensitivity to solvent properties, particularly polarity and hydrogen bonding capability, while showing minimal dependence on viscosity. This behavior contrasts markedly with many photoswitchable systems where viscosity plays a dominant role in determining reaction rates and quantum efficiencies [7] [8].

Comprehensive studies across diverse solvent systems have revealed that polar solvents significantly enhance the Electronic Configuration to Geometric Configuration photoisomerization quantum yield. In dimethyl sulfoxide, the compound achieves approximately 60% Geometric Configuration content at the photostationary state, compared to lower percentages in nonpolar solvents [5] [6]. This solvent-dependent behavior arises from differential stabilization of the excited state geometries, where polar solvents preferentially stabilize the charge-separated configurations that facilitate isomerization.

The solvent polarity effects manifest through multiple mechanisms. Polar solvents lower the energy barrier for isomerization by stabilizing the transition state through dipole-dipole interactions. The dimethylamino substituent in 4-(2-Pyridylazo)-N,N-dimethylaniline creates a significant dipole moment that interacts favorably with polar solvent molecules. This interaction becomes particularly pronounced in the twisted excited state geometries encountered along the isomerization coordinate [9] [10].

Hydrogen bonding solvents introduce additional complexity to the photoisomerization dynamics. Protic solvents such as alcohols can form hydrogen bonds with the pyridine nitrogen, effectively modifying the electronic distribution and excited state energetics. These interactions can either enhance or inhibit photoisomerization, depending on the specific geometry of the hydrogen bonding interaction and its effect on the excited state potential energy surface [7] [8].

Temperature-dependent studies in various solvents have revealed that the photoisomerization quantum yield remains relatively constant across a wide temperature range, confirming that the process is primarily photochemical rather than thermally activated. However, the thermal Electronic Configuration to Geometric Configuration isomerization exhibits strong temperature dependence, following Arrhenius behavior with activation energies ranging from 88 to 95 kilojoules per mole, depending on the solvent environment [11] [12].

The role of solvent viscosity has been systematically investigated using solvent mixtures of varying viscosity but similar polarity. Remarkably, viscosity changes spanning two orders of magnitude produce minimal effects on the photoisomerization quantum yield, suggesting that the isomerization occurs through a volume-conserving mechanism. This finding supports the "hula twist" model, where the molecule undergoes simultaneous rotation and inversion motions that preserve the overall molecular volume [13] [8].

Solvent effects on the thermal stability of the Geometric Configuration isomer are equally important for practical applications. The thermal half-life of the Geometric Configuration form varies significantly with solvent polarity, with more polar solvents generally providing greater thermal stability. This effect arises from preferential solvation of the more polar Geometric Configuration geometry, which possesses a larger dipole moment than the Electronic Configuration form [11] [10].

Photoinduced Electron Transfer Processes in Metal-Coordinated Systems

The incorporation of 4-(2-Pyridylazo)-N,N-dimethylaniline into metal-coordinated systems introduces profound modifications to the photoisomerization dynamics through photoinduced electron transfer pathways. These processes compete with the intrinsic photoisomerization, creating complex photophysical behavior that depends critically on the metal center, coordination environment, and thermodynamic driving forces [5] [6] [14].

Ruthenium polypyridine complexes containing 4-(2-Pyridylazo)-N,N-dimethylaniline ligands exhibit efficient photoinduced electron transfer from the metal center to the azo chromophore. The metal-to-ligand charge transfer excited state provides a pathway for electron injection into the lowest unoccupied molecular orbital of the azobenzene unit, competing with the metal-to-ligand charge transfer to Electronic Configuration photoisomerization pathway. This competition results in significantly reduced photoisomerization quantum yields compared to the free ligand [15] [16].

The photoinduced electron transfer rates in these systems follow Marcus theory predictions, with optimal driving forces producing the fastest electron transfer rates. Time-resolved spectroscopic studies have revealed that electron transfer occurs on timescales of 10-100 picoseconds, comparable to the intrinsic photoisomerization timescales. The competition between these processes determines the overall photochemical outcome, with electron transfer becoming dominant when the driving force exceeds approximately 0.5 electron volts [14] [17].

Zinc-based metal-organic frameworks incorporating 4-(2-Pyridylazo)-N,N-dimethylaniline demonstrate unique photoswitching behavior where the framework structure remains unchanged despite photoisomerization of the guest molecules. The constrained environment within the framework pores restricts the conformational freedom of the azobenzene unit, resulting in modified photoisomerization quantum yields and altered photostationary state compositions. The Electronic Configuration to Geometric Configuration ratio at the photostationary state is typically 28:72, compared to higher Geometric Configuration content in free solution [5] [6].

Copper complexes present particularly interesting cases where photoinduced electron transfer is coupled with ligand exchange dynamics. The photoisomerization of the azobenzene unit can trigger dissociation of the copper complex, leading to ligand exchange processes that can be controlled by redox switching of the metal center. This coupling between photoisomerization and coordination chemistry enables sophisticated molecular switching systems with multiple input/output relationships [18] [16].

The excited state lifetimes in metal-coordinated systems span several orders of magnitude, from sub-nanosecond to microsecond timescales, depending on the specific metal center and coordination environment. Ruthenium complexes typically exhibit lifetimes in the hundreds of nanoseconds range, while copper complexes show much shorter lifetimes due to efficient non-radiative deactivation pathways. These lifetime differences directly impact the efficiency of photoinduced electron transfer processes [14] [16].

Temperature effects on photoinduced electron transfer in metal-coordinated systems follow different trends than free ligand photoisomerization. While the intrinsic photoisomerization quantum yield remains relatively temperature-independent, electron transfer rates typically increase with temperature due to enhanced nuclear reorganization. This temperature dependence can be exploited to selectively favor either photoisomerization or electron transfer pathways by appropriate choice of operating conditions [11] [10].

The integration of 4-(2-Pyridylazo)-N,N-dimethylaniline into metal-coordinated systems also enables the development of photoresponsive materials with tailored properties. By controlling the metal center identity, coordination geometry, and ligand substitution patterns, it becomes possible to tune the balance between photoisomerization and electron transfer processes. This tunability is essential for applications in molecular electronics, photocatalysis, and light-harvesting systems where precise control over photophysical properties is required [5] [6] [18].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant